Linoleamide Linoleamide Linoleamide is a fatty amide obtained from linoleic acid. It has a role as a human metabolite. It is functionally related to a linoleic acid.
Linoleamide is a natural product found in Averrhoa bilimbi and Euglena gracilis with data available.
Brand Name: Vulcanchem
CAS No.: 3999-01-7
VCID: VC21224625
InChI: InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9-
SMILES: CCCCCC=CCC=CCCCCCCCC(=O)N
Molecular Formula: C18H33NO
Molecular Weight: 279.5 g/mol

Linoleamide

CAS No.: 3999-01-7

Cat. No.: VC21224625

Molecular Formula: C18H33NO

Molecular Weight: 279.5 g/mol

* For research use only. Not for human or veterinary use.

Linoleamide - 3999-01-7

Specification

CAS No. 3999-01-7
Molecular Formula C18H33NO
Molecular Weight 279.5 g/mol
IUPAC Name (9Z,12Z)-octadeca-9,12-dienamide
Standard InChI InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9-
Standard InChI Key SFIHQZFZMWZOJV-HZJYTTRNSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CCCCCCCC(=O)N
SMILES CCCCCC=CCC=CCCCCCCCC(=O)N
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

Linoleamide is also known by several synonyms in scientific literature, including linoleoyl ethanolamide, linoleamide MEA, linoleylethanolamide, and linoleyl ethanolamide . It is structurally related to other bioactive fatty acid amides such as anandamide and oleamide, which together constitute an important class of lipid signaling molecules.

Physical and Chemical Properties

The physical properties of linoleamide are consistent with its lipid nature, exhibiting high lipophilicity that enables it to cross cellular membranes, including the blood-brain barrier . This characteristic is crucial for its central nervous system effects. Commercial preparations of linoleamide typically have a purity exceeding 98%, making it suitable for research applications .

Table 1: Chemical Properties of Linoleamide

PropertyValueSource
Molecular FormulaC20H37NO2
Molecular Weight323.5 g/mol
Alternative MW (as used in research)279.5 Da
Purity (commercial)>98%
ClassificationN-acylethanolamine
Biological roleFatty acid amide hydrolase inhibitor

Biological Functions

Sleep Regulation

One of the most well-documented functions of linoleamide is its ability to induce sleep. Research has demonstrated sleep-inducing properties in various species including cats, rats, and humans . This suggests a conserved role in sleep regulation across mammals. The mechanisms through which linoleamide promotes sleep involve its action on neural systems regulating sleep-wake cycles, though the specific receptors and pathways remain under investigation .

Unlike some other sleep-inducing compounds, linoleamide is an endogenous substance, suggesting it may play a natural role in sleep homeostasis . This property has generated interest in its potential therapeutic applications for sleep disorders, though clinical studies remain limited.

Calcium Signaling Modulation

Studies have revealed that linoleamide significantly affects calcium homeostasis in cells. In Madin Darby canine kidney (MDCK) tubular cells, linoleamide induces increases in cytosolic free Ca2+ concentrations ([Ca2+]i) in a concentration-dependent manner . This effect occurs at concentrations between 10-500 μM, with an EC50 of 20 μM .

The calcium signal response to linoleamide comprises a slow rise followed by a persistent phase, resulting from both internal Ca2+ release and external Ca2+ influx . This dual mechanism is evidenced by the partial inhibition of the response when external Ca2+ is removed from the medium.

Cardiovascular Effects

Research indicates that linoleamide inhibits cholesterol-induced atherosclerosis in vivo, suggesting potential cardiovascular protective effects . This property could be valuable for developing strategies to prevent or treat cardiovascular diseases associated with atherosclerosis. The mechanism behind this anti-atherosclerotic effect requires further investigation but may involve modulation of inflammatory processes or lipid metabolism.

Molecular Mechanisms

Endoplasmic Reticulum Calcium Release

The mechanism of linoleamide-induced calcium signaling has been elucidated through detailed cellular studies. In Ca2+-free medium, depletion of the endoplasmic reticulum Ca2+ store with thapsigargin (1 μM) abolished linoleamide-induced internal Ca2+ release . Conversely, pretreatment with linoleamide prevented thapsigargin from releasing internal Ca2+ . These findings demonstrate that the internal source of linoleamide-induced [Ca2+]i increase is specifically located in the endoplasmic reticulum.

IP3-Independent Signaling

A particularly interesting aspect of linoleamide's mechanism is its independence from the classical inositol-1,4,5-trisphosphate (IP3) pathway. When phospholipase C was inhibited by U73122 (1 μM), thereby blocking IP3 formation, linoleamide still induced an increase in [Ca2+]i, although the shape of the calcium response was altered . This finding suggests that linoleamide employs novel mechanisms for calcium mobilization distinct from conventional IP3-dependent pathways.

Table 2: Pharmacological Properties of Linoleamide

PropertyValueSource
EC50 for [Ca2+]i increase20 μM
Effective concentration range10-500 μM
Blood-brain barrier permeabilityYes
Central activityYes
Oral activityYes
Sleep inductionPositive in cats, rats, humans

Comparative Pharmacology

Comparison with Related Fatty Acid Amides

Linoleamide shares structural similarities with other bioactive fatty acid amides, but exhibits distinct pharmacological properties. While anandamide strongly binds to and activates cannabinoid receptors, linoleamide demonstrates much weaker affinity for these receptors . Similarly, while oleamide is known primarily for its sleep-inducing properties through direct mechanisms, linoleamide appears to have a more complex profile involving both sleep regulation and calcium signaling modulation.

Table 3: Comparison of Linoleamide with Related Fatty Acid Amides

PropertyLinoleamideAnandamideOleamide
Primary FunctionSleep induction, Ca2+ signalingEndocannabinoid signalingSleep regulation
Receptor AffinityWeak CB1/CB2 bindingStrong CB1/CB2 bindingNo direct CB binding
Calcium SignalingIncreases [Ca2+]i (EC50 = 20 μM)Complex effectsSimilar effects
Blood-Brain Barrier PermeabilityYesLimitedYes
Atherosclerosis EffectInhibits cholesterol-induced atherosclerosisAnti-inflammatory propertiesNot well characterized

Structure-Activity Relationships

The specific structural features of linoleamide contribute to its unique pharmacological profile. The presence of the linoleic acid moiety with its characteristic unsaturation pattern likely influences its interaction with biological targets, distinguishing it from saturated fatty acid ethanolamides. The ethanolamide group serves as an important functional group for receptor recognition and enzyme interaction, particularly with fatty acid amide hydrolase.

Current Research Status and Future Directions

Current Research Limitations

Despite the promising findings on linoleamide's biological activities, several limitations exist in the current research landscape. Studies have primarily focused on its effects on calcium signaling and sleep induction, with limited exploration of its broader physiological roles. Additionally, the exact receptors and molecular targets through which linoleamide exerts its sleep-inducing effects remain incompletely characterized.

Future Research Directions

Future research on linoleamide should address several key areas:

  • Detailed characterization of its neurophysiological effects and the specific brain regions involved in its sleep-inducing properties

  • Exploration of its potential interactions with sleep-regulating neurotransmitter systems

  • Investigation of its endogenous production, regulation, and metabolism in various physiological and pathological states

  • Development of more selective and potent analogs with enhanced therapeutic potential

  • Clinical studies to evaluate its efficacy and safety in sleep disorders and other potential therapeutic applications

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